N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(2,4,5,6-tetrahydroxy-1-oxohexan-3-yl)oxyoxan-3-yl]acetamide
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Overview
Description
N-Acetylgalactosaminyl-alpha(1-3)galactose is a complex carbohydrate molecule that plays a significant role in various biological processes. It is a type of glycan, specifically a disaccharide, composed of N-acetylgalactosamine and galactose linked by an alpha(1-3) glycosidic bond. This compound is involved in protein glycosylation, which is crucial for cell-cell communication, immune response, and protein stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetylgalactosaminyl-alpha(1-3)galactose typically involves enzymatic methods using glycosyltransferases. One common approach is the use of alpha 1,3 N-acetylgalactosaminyl transferase, which transfers N-acetylgalactosamine from a donor molecule (such as UDP-GalNAc) to an acceptor molecule containing galactose . The reaction conditions often include a buffered solution with optimal pH and temperature to ensure enzyme activity.
Industrial Production Methods
Industrial production of N-Acetylgalactosaminyl-alpha(1-3)galactose can be achieved through biotechnological processes involving genetically engineered microorganisms that express the necessary glycosyltransferases. These microorganisms are cultured in bioreactors under controlled conditions to maximize yield and purity of the desired glycan .
Chemical Reactions Analysis
Types of Reactions
N-Acetylgalactosaminyl-alpha(1-3)galactose can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups on the sugar moieties.
Reduction: This reaction can reduce the carbonyl groups to hydroxyl groups.
Substitution: This reaction can replace specific functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like
Properties
IUPAC Name |
N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(2,4,5,6-tetrahydroxy-1-oxohexan-3-yl)oxyoxan-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO11/c1-5(19)15-9-12(24)11(23)8(4-18)25-14(9)26-13(7(21)3-17)10(22)6(20)2-16/h3,6-14,16,18,20-24H,2,4H2,1H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGEICUVBTAEZNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC(C(C=O)O)C(C(CO)O)O)CO)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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